4-(2-Bromopyridin-4-YL)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromopyridin-4-YL)morpholin-3-one is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol It is a derivative of morpholin-3-one, featuring a bromopyridinyl group attached to the morpholine ring
Preparation Methods
The synthesis of 4-(2-Bromopyridin-4-YL)morpholin-3-one typically involves the reaction of 2-bromopyridine with morpholin-3-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-Bromopyridin-4-YL)morpholin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromopyridin-4-YL)morpholin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bromopyridin-4-YL)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(2-Bromopyridin-4-YL)morpholin-3-one can be compared with other similar compounds, such as:
4-(4-Aminophenyl)morpholin-3-one: This compound has an amino group instead of a bromine atom, leading to different reactivity and applications.
4-(2-Chloropyridin-4-YL)morpholin-3-one:
4-(2-Fluoropyridin-4-YL)morpholin-3-one: The fluorine atom imparts unique electronic properties, making it useful in specific chemical and biological applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and research applications.
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
4-(2-bromopyridin-4-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-5-7(1-2-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2 |
InChI Key |
PYYSDQCMWUWNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.